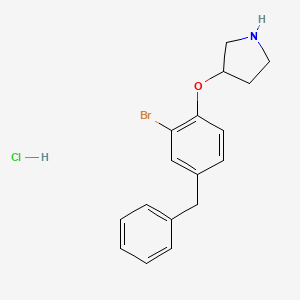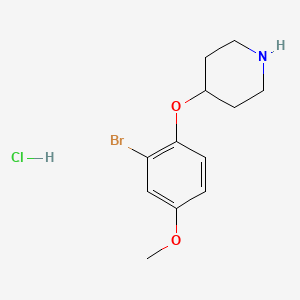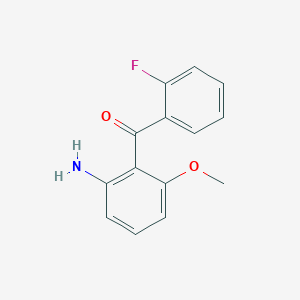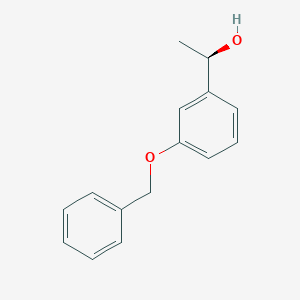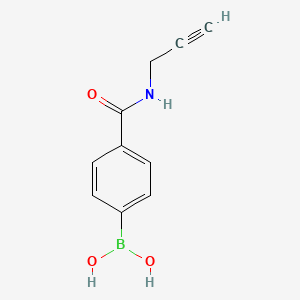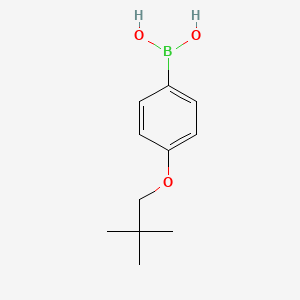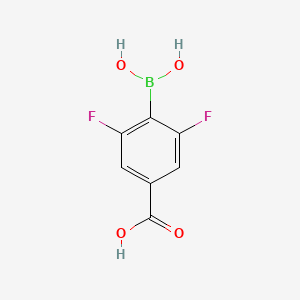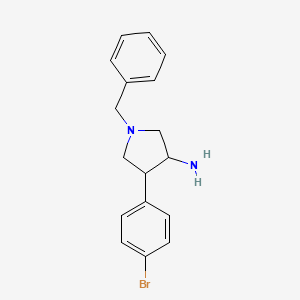
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine
Descripción general
Descripción
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine is a small molecule that has been studied extensively in the scientific community due to its unique properties. It has been used in a variety of applications, such as in the synthesis of other compounds, as a drug, and in biochemical experiments.
Aplicaciones Científicas De Investigación
Medical Research
Scientific Field
Pharmacology and Drug Development
Application Summary
This compound has shown potential in the development of new drugs due to its activity against certain diseases.
Methods of Application
While specific experimental procedures for this compound were not detailed in the search results, similar compounds with the pyrrolidine ring are often synthesized and tested for biological activity through various assays, including antimicrobial and antiproliferative tests .
Results Summary
The results for this specific compound’s efficacy in medical applications were not provided in the search results. However, related pyrrolidine derivatives have demonstrated promising antimicrobial and antiproliferative activities .
Drug Discovery
Scientific Field
Medicinal Chemistry
Application Summary
The pyrrolidine ring, a key feature of this compound, is widely used in drug discovery due to its versatility and presence in biologically active compounds .
Methods of Application
Drug discovery processes typically involve the synthesis of derivatives, followed by in vitro and in vivo testing for biological activity. The pyrrolidine derivatives are often evaluated for their binding affinity to various receptors and enzymes.
Results Summary
The pyrrolidine derivatives have been reported to exhibit selectivity and biological activity in various assays, contributing to the development of new drug candidates .
Antimicrobial Research
Scientific Field
Microbiology
Application Summary
Derivatives of pyrrolidine, which include the core structure of the compound , have been studied for their antimicrobial properties .
Methods of Application
These compounds are typically tested against a range of bacterial and fungal species using methods like turbidimetric assays to evaluate their effectiveness.
Results Summary
Some pyrrolidine derivatives have shown promising antimicrobial activity, indicating potential for further development as antimicrobial agents .
Antiproliferative Research
Scientific Field
Oncology
Application Summary
Pyrrolidine derivatives have been evaluated for their potential as antiproliferative agents, particularly in the context of cancer research .
Methods of Application
The evaluation often involves the use of cell viability assays, such as the Sulforhodamine B (SRB) assay, to measure the compound’s ability to inhibit the growth of cancer cells.
Results Summary
Certain derivatives have demonstrated activity against human breast adenocarcinoma cancer cell lines, suggesting their utility in cancer treatment strategies .
Antimicrobial and Antiproliferative Agent Development
Scientific Field
Pharmaceutical Chemistry
Application Summary
The compound has been studied for its potential as an antimicrobial and antiproliferative agent, particularly against bacterial, fungal species, and cancer cell lines .
Methods of Application
The synthesized derivatives of the compound were evaluated for their in vitro antimicrobial activity using the turbidimetric method and anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results Summary
The results indicated that certain derivatives have promising antimicrobial activity, and some were found to be active against breast cancer cell lines. Molecular docking studies suggested these compounds could be lead compounds for rational drug designing .
Molecular Modelling
Scientific Field
Computational Chemistry
Application Summary
Molecular modelling studies have been conducted to understand the interaction of the compound’s derivatives with various receptors, which is crucial for rational drug design .
Methods of Application
Molecular docking studies were carried out using software like Schrodinger v11.5 to study the binding mode of active compounds with receptors identified by PDB IDs .
Results Summary
The docking studies demonstrated that the compounds displayed good docking scores within the binding pocket of selected receptors, indicating potential for further exploration as pharmaceutical agents .
Propiedades
IUPAC Name |
1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORFOQFEPOWZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)
